5-甲基-3,4-二苯基异恶唑
描述
5-Methyl-3,4-diphenyl-isoxazole is a heterocyclic compound with the molecular formula C16H13NO. It is a five-membered ring structure containing one nitrogen and one oxygen atom at adjacent positions. This compound is known for its significant biological activities and is used as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs .
科学研究应用
5-甲基-3,4-二苯基异恶唑在科学研究中有广泛的应用:
化学: 它被用作合成复杂有机分子的构建模块。
生物学: 该化合物因其作为抗帕金森剂和其他神经应用的潜力而被研究。
医学: 它是合成抗炎药和镇痛药(如伐地考昔和帕瑞考昔)的中间体.
工业: 该化合物用于生产药物和其他精细化学品.
作用机制
5-甲基-3,4-二苯基异恶唑的作用机制涉及它与特定分子靶点和途径的相互作用。 例如,作为像伐地考昔这样的COX-2抑制剂的合成中间体,它在抑制环氧合酶-2(参与炎症反应的酶)中发挥作用 。该化合物的结构使其能够有效地结合到酶的活性位点,从而减少炎症和疼痛。
生化分析
Biochemical Properties
5-Methyl-3,4-diphenylisoxazole plays a significant role in biochemical reactions, particularly in the synthesis of COX-2 inhibitors. It interacts with various enzymes and proteins during its synthesis and application. For instance, it is involved in the preparation of valdecoxib, where it acts as a reagent. The interactions of 5-Methyl-3,4-diphenylisoxazole with enzymes such as cyclooxygenase-2 (COX-2) are crucial for its function as an anti-inflammatory agent .
Cellular Effects
The effects of 5-Methyl-3,4-diphenylisoxazole on cells are primarily observed in its role as a precursor to COX-2 inhibitors. These inhibitors influence cell function by modulating the COX-2 enzyme, which is involved in the inflammatory response. By inhibiting COX-2, 5-Methyl-3,4-diphenylisoxazole derivatives can reduce inflammation and pain. This compound can also affect cell signaling pathways, gene expression, and cellular metabolism through its interaction with COX-2 .
Molecular Mechanism
At the molecular level, 5-Methyl-3,4-diphenylisoxazole exerts its effects through binding interactions with the COX-2 enzyme. This binding inhibits the enzyme’s activity, leading to a reduction in the production of pro-inflammatory prostaglandins. The inhibition of COX-2 by 5-Methyl-3,4-diphenylisoxazole derivatives is a key mechanism of action for their anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 5-Methyl-3,4-diphenylisoxazole are important factors to consider. The compound is stable when stored in a sealed, dry environment at room temperature. Over time, its effects on cellular function can be observed in both in vitro and in vivo studies. Long-term exposure to 5-Methyl-3,4-diphenylisoxazole derivatives may lead to sustained inhibition of COX-2 and prolonged anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of 5-Methyl-3,4-diphenylisoxazole vary with different dosages in animal models. At therapeutic doses, it effectively inhibits COX-2 and reduces inflammation. At higher doses, it may exhibit toxic or adverse effects. It is crucial to determine the appropriate dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
5-Methyl-3,4-diphenylisoxazole is involved in metabolic pathways related to the synthesis of COX-2 inhibitors. It interacts with enzymes and cofactors that facilitate its conversion into active pharmaceutical ingredients. These metabolic pathways are essential for the production of valdecoxib and parecoxib sodium .
Transport and Distribution
Within cells and tissues, 5-Methyl-3,4-diphenylisoxazole is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its pharmacological effects. Understanding the transport and distribution mechanisms of 5-Methyl-3,4-diphenylisoxazole can help optimize its therapeutic use .
Subcellular Localization
The subcellular localization of 5-Methyl-3,4-diphenylisoxazole affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are important for the compound’s role in inhibiting COX-2 and reducing inflammation .
准备方法
合成路线和反应条件
5-甲基-3,4-二苯基异恶唑的合成通常涉及腈氧化物与炔烃的环加成反应。 一种常见的方法是酰氯与末端炔烃的薗头偶联反应,然后在原位生成的腈氧化物(来自羟肟酰氯)的介电加热下进行1,3-偶极环加成反应 。这种方法提供中等至良好的产率,被认为是合成异恶唑的有效方法。
工业生产方法
5-甲基-3,4-二苯基异恶唑的工业生产通常采用无金属合成路线,以避免与金属催化反应相关的成本高、毒性和废物产生。 这些方法包括使用环保催化剂和试剂来实现高产率和纯度 .
化学反应分析
反应类型
5-甲基-3,4-二苯基异恶唑会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的恶唑。
还原: 还原反应可以将其转化为不同的异恶唑啉衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括叔丁基亚硝酸酯和异戊基亚硝酸酯。
还原: 使用硼氢化钠等还原剂。
取代: 叠氮化钠和膦等试剂用于取代反应.
主要产物
相似化合物的比较
类似化合物
伐地考昔: 一种COX-2抑制剂,以其抗炎和镇痛特性而闻名。
帕瑞考昔: 另一种COX-2抑制剂,用于术后疼痛管理。
磺胺甲恶唑: 一种具有类似异恶唑环结构的抗生素.
独特性
5-甲基-3,4-二苯基异恶唑的独特之处在于其特定的取代模式,这赋予了它独特的生物活性,使其成为药物合成的宝贵中间体。 它能够进行各种化学反应并形成不同的产物,进一步增强了它在科学研究和工业应用中的效用 .
属性
IUPAC Name |
5-methyl-3,4-diphenyl-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-12-15(13-8-4-2-5-9-13)16(17-18-12)14-10-6-3-7-11-14/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIRUKJWLADSJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433813 | |
Record name | 5-Methyl-3,4-diphenylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37928-17-9 | |
Record name | 5-Methyl-3,4-diphenylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Methyl-3,4-diphenylisoxazole in the synthesis of Parecoxib Sodium, and why is understanding its impurities important?
A: 5-Methyl-3,4-diphenylisoxazole is a crucial starting material in synthesizing Parecoxib Sodium, a non-narcotic analgesic. [] During this synthesis, 5-Methyl-3,4-diphenylisoxazole undergoes sulfonation and esterification reactions to form 4-(5-methyl-3-phenyl-isoxazolyl) ethyl benzenesulphonate. [] Studying the impurities generated during this process is critical because some, classified as genotoxic impurities, can impact the quality control and safety profile of the final Parecoxib Sodium product. []
Q2: Has the structure of 5-Hydroxy-5-methyl-3,4-diphenylisoxazole, a key intermediate in pharmaceutical synthesis, been confirmed, and what analytical techniques were used?
A: Yes, the structure of 5-Hydroxy-5-methyl-3,4-diphenylisoxazole, a key intermediate in synthesizing the drug Valdecoxib, has been confirmed. [] Researchers used a combination of ¹H NMR (Proton Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to validate its structure. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。